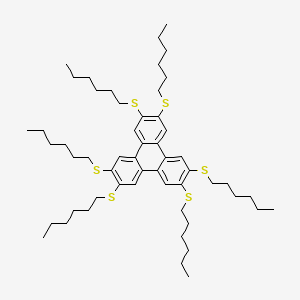
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene is a compound belonging to the class of triphenylene derivatives. It is characterized by the presence of six hexylsulfanyl groups attached to the triphenylene core. This compound is known for its unique photophysical properties and its ability to form discotic liquid crystalline phases, making it of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene typically involves the silylation of 2,3,6,7,10,11-hexabromotriphenylene with chlorodimethylsilane and magnesium . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to achieve the required quality and yield for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene undergoes various chemical reactions, including:
Oxidation: The hexylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The hexylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted triphenylene derivatives. These products can exhibit different photophysical and chemical properties compared to the parent compound .
Applications De Recherche Scientifique
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules and studying photophysical properties.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic tools.
Mécanisme D'action
The mechanism by which 2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene exerts its effects is primarily through its interaction with light and its ability to form ordered structures. The hexylsulfanyl groups enhance the compound’s solubility and self-assembly properties, allowing it to form columnar stacks that are essential for its liquid crystalline behavior. These properties are crucial for its applications in optoelectronic devices and other advanced materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene: Similar in structure but with hexyloxy groups instead of hexylsulfanyl groups.
2,3,6,7,10,11-Hexakis(n-hexylsulfonyl)triphenylene: Contains hexylsulfonyl groups, which affect its photophysical properties differently.
Uniqueness
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene is unique due to the strong interaction of its hexylsulfanyl groups with the triphenylene core. This interaction influences its absorption and emission spectra, as well as its radiative and non-radiative processes, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
90430-82-3 |
|---|---|
Formule moléculaire |
C54H84S6 |
Poids moléculaire |
925.6 g/mol |
Nom IUPAC |
2,3,6,7,10,11-hexakis(hexylsulfanyl)triphenylene |
InChI |
InChI=1S/C54H84S6/c1-7-13-19-25-31-55-49-37-43-44(38-50(49)56-32-26-20-14-8-2)46-40-52(58-34-28-22-16-10-4)54(60-36-30-24-18-12-6)42-48(46)47-41-53(59-35-29-23-17-11-5)51(39-45(43)47)57-33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 |
Clé InChI |
XUGANSMMMYTZPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)SCCCCCC)SCCCCCC)SCCCCCC)SCCCCCC)SCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
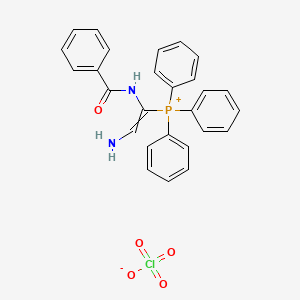
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
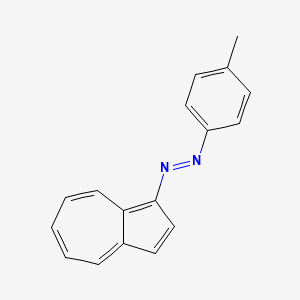
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
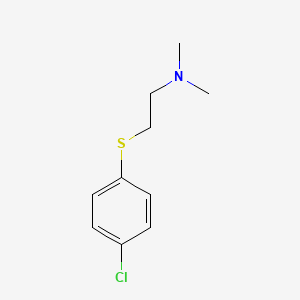

![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)

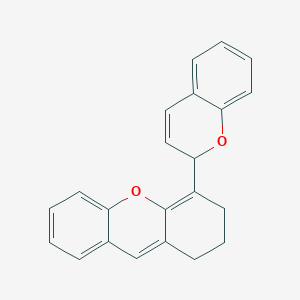
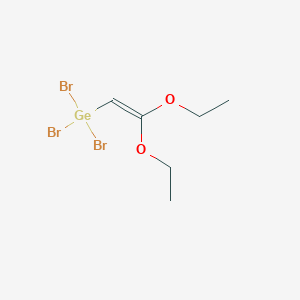
![[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride](/img/structure/B14358927.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide](/img/structure/B14358928.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide](/img/structure/B14358939.png)
